molecular formula C16H38ClNO B3431146 Tetrabutylammonium chloride hydrate CAS No. 88641-55-8

Tetrabutylammonium chloride hydrate

Cat. No. B3431146
CAS RN: 88641-55-8
M. Wt: 295.9 g/mol
InChI Key: FODWRUPJCKASBN-UHFFFAOYSA-M
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Description

Tetrabutylammonium chloride hydrate (TBAC) is an organic compound with the formula [(CH3CH2CH2CH2)4N]+Cl−, often abbreviated as [Bu4N]Cl . It is a quaternary ammonium salt of chloride and a white water-soluble solid . It has been used as a phase transfer catalyst in the synthesis of fullerenols and in Heck-type palladium-catalyzed vinylation of organic halides in water . TBAC hydrate has also been reported to be a promising candidate for cool energy storage material .


Synthesis Analysis

TBAC is commonly used as a phase transfer catalyst as well as a source of chloride ions in organic synthesis . It has been used in the synthesis of fullerenols and in Heck-type palladium-catalyzed vinylation of organic halides in water .


Molecular Structure Analysis

The molecular structure of TBAC is based on a tetragonal structure I (TS-I) differing in the ways of including bromide anions and arranging tetrabutylammonium cations .


Chemical Reactions Analysis

TBAC has been used in various chemical reactions. For instance, it has been used as an additive in palladium-catalyzed cross-coupling reaction of heteroaromatic carboxylic acids with aryl bromides . It has also been used to enhance the reactivity of palladium-catalyzed arylation of methyl acrylates .


Physical And Chemical Properties Analysis

TBAC is a white solid with a molecular weight of 277.92 g/mol . It has a melting point of 41-44 °C . It is a water-soluble solid .

Scientific Research Applications

1. Clathrate Hydrate Properties

Tetrabutylammonium chloride hydrate has been studied for its clathrate-like hydrate properties. A study by Nakayama (1987) used differential scanning calorimetry to determine the melting point and hydration numbers of tetrabutylammonium chloride hydrate, revealing significant insights into its thermal properties and behavior in binary mixtures with water (Nakayama, 1987).

2. Kinetics of Gas Storage Applications

Research by Shi and Liang (2017) focused on the kinetics of tetrabutylammonium chloride in methane semiclathrate hydrate formation. This study is significant for advanced gas storage applications, particularly at moderate temperatures (Shi & Liang, 2017).

3. Structural Studies in Clathrate Hydrates

Rodionova et al. (2010) conducted calorimetric and structural studies on ionic clathrate hydrates of tetrabutylammonium chloride. This research offers a deeper understanding of the structural properties and heat of fusion of these hydrates (Rodionova et al., 2010).

4. Phase Equilibrium in Gas Hydrate Systems

Investigations into phase equilibrium data of tetrabutylammonium chloride with various gases like CO2 and N2 have been carried out by Shi et al. (2014). These findings are crucial for understanding the stability and application potential of such hydrates in gas storage and separation technologies (Shi, Liang, & Wu, 2014).

5. Influence of Anions in Solid Solutions

Aladko (2007) explored the effect of different anions on the formation of solid substitution solutions based on clathrate hydrates in the tetrabutylammonium hydroxide-halide-water system. Such studies aid in understanding the versatility and adaptability of these compounds in various chemical environments (Aladko, 2007).

6. Thermal Conductivity Measurements

Fujiura et al. (2016) measured the thermal conductivity of semiclathrate hydrates and aqueous solutions of tetrabutylammonium chloride. These measurements provide valuable data for practical applications in areas such as cool energy storage and thermal management (Fujiura et al., 2016).

7. CO2 Capture Applications

Chazallon et al. (2014) studied the potential of semi-clathrates of tetrabutylammonium chloride for CO2 capture. This research is critical for developing environmentally friendly technologies for gas capture and storage (Chazallon et al., 2014).

Safety And Hazards

TBAC can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Semi-clathrate hydrates, such as TBAC, are attractive heat storage materials because their equilibrium temperatures can be changed by selecting guest cations and anions . The equilibrium temperatures are influenced by the size and hydrophilicity of guest ions, hydration number, crystal structure, and so on . This indicates that intermolecular and/or interionic interaction in the semi-clathrate hydrates may be related to the variation of the equilibrium temperatures . Therefore, future research could focus on studying these interactions to better understand and control the properties of semi-clathrate hydrates.

properties

IUPAC Name

tetrabutylazanium;chloride;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.ClH.H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;/h5-16H2,1-4H3;1H;1H2/q+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODWRUPJCKASBN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H38ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrabutylammonium chloride hydrate

CAS RN

88641-55-8, 37451-68-6
Record name Tetrabutylammonium chloride monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Tetrabutylammonium chloride hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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